molecular formula C8H5BrN2O B3220566 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1198413-10-3

8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3220566
CAS No.: 1198413-10-3
M. Wt: 225.04 g/mol
InChI Key: CVYFPYSSTYXLMX-UHFFFAOYSA-N
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Description

8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1198413-10-3) is a brominated heterocyclic compound with the molecular formula C₈H₅BrN₂O and a molecular weight of 225.04 g/mol . This scaffold serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of nitrogen-containing bicyclic heterocycles relevant to drug discovery . The pyrido[1,2-a]pyrimidin-4-one core is recognized as a privileged structure in pharmaceutical development . This specific bromo-substituted derivative is highly valuable for further functionalization via metal-catalyzed cross-coupling reactions, enabling the efficient synthesis of diverse, multi-substituted analogs for biological screening . Research into this chemical family has identified derivatives with a wide range of biological activities, positioning them as important scaffolds for developing novel therapeutic agents . Furthermore, this core structure is being actively investigated in the design and synthesis of novel, selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a promising target in oncology . This product is provided with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromopyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrN2O/c9-6-2-4-11-7(5-6)10-3-1-8(11)12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYFPYSSTYXLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=CN2C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280228
Record name 8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
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Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198413-10-3
Record name 8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
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URL https://commonchemistry.cas.org/detail?cas_rn=1198413-10-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Functionalization of 8 Bromo 4h Pyrido 1,2 a Pyrimidin 4 One

Reactivity of the Bromine Atom: Nucleophilic Substitution Reactions

The bromine atom attached to the pyridone ring of 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is susceptible to nucleophilic substitution, although this pathway is often less favored compared to transition-metal-catalyzed cross-coupling reactions. The reactivity of bromine atoms in brominated pyridine (B92270) derivatives towards nucleophiles like ammonia (B1221849) has been studied, indicating that the position of the bromine atom significantly influences its lability. researchgate.net For instance, in reactions with 2,4,6-tribromopyridine, ammonia preferentially attacks the C4 position. researchgate.net While direct nucleophilic aromatic substitution (SNAr) on the 8-position of the pyrido[1,2-a]pyrimidin-4-one core is not extensively documented, the electron-withdrawing nature of the pyrimidinone ring can facilitate such reactions under specific conditions. However, for creating carbon-nitrogen bonds, catalytic methods are generally more efficient and widely used. wikipedia.org

Cross-Coupling Reactions at the 8-Position for Diverse Substituent Introduction

Palladium-catalyzed cross-coupling reactions are pivotal for the functionalization of this compound, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org These methods offer mild reaction conditions and high functional group tolerance, making them ideal for the synthesis of complex pharmaceutical intermediates. rsc.orgbohrium.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction has been successfully applied to halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one to introduce various aryl and heteroaryl substituents. proprogressio.hu

Studies have shown that the reactivity of halogens on the pyrido[1,2-a]pyrimidin-4-one skeleton follows the expected order: I > Br > Cl. proprogressio.hu For the coupling of this compound with (het)arylboronic acids, typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ and a weak base like sodium bicarbonate in a solvent mixture like DME/water. proprogressio.hu The use of a weak base is crucial as the 4H-pyrido[1,2-a]pyrimidin-4-one framework can be sensitive to nucleophilic ring opening. proprogressio.hu These reactions provide good to excellent yields of the corresponding 8-aryl derivatives. proprogressio.hu

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid This table is a representative example based on typical conditions described in the literature. proprogressio.hu

Catalyst Base Solvent Temperature Yield

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org This reaction has transformed the synthesis of aryl amines, offering a broad substrate scope and mild conditions compared to classical methods. wikipedia.orgnih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the product and regenerate the catalyst. libretexts.orgnih.gov

While systematic studies on this compound are limited, a few examples of Buchwald-Hartwig reactions on this heterocyclic system have been reported. bme.hu The reaction can be applied to introduce a diverse range of primary and secondary amines at the 8-position, leading to novel derivatives with potential biological activity. The choice of palladium precursor, ligand, and base is critical for achieving high efficiency. beilstein-journals.org

Table 2: General Conditions for Buchwald-Hartwig Amination This table outlines general components used in Buchwald-Hartwig reactions as described for various heterocyclic systems. beilstein-journals.orgnih.gov

Component Examples
Palladium Source Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, SPhos, BINAP
Base Cs₂CO₃, K₃PO₄, NaOt-Bu

| Solvent | Dioxane, Toluene |

Beyond the Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed transformations can be employed to functionalize the 8-position. The Stille coupling, which uses organotin reagents, represents an alternative for C-C bond formation, although its use is less common due to the toxicity of tin compounds. bme.hu The development of new ligands and catalysts continues to expand the toolkit for these transformations. mit.edu For instance, bulky, monodentate phosphine (B1218219) ligands have been shown to be effective in various cross-coupling reactions. mit.edu These advanced catalytic systems are applicable for coupling a wide range of substrates, including those that were previously considered unreactive. organic-chemistry.org

Electrophilic and Nucleophilic Reactions at Other Ring Positions of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one nucleus itself is reactive and can undergo functionalization at positions other than C8. The electron distribution within the fused ring system dictates the regioselectivity of these reactions.

The C3 position of the pyrido[1,2-a]pyrimidin-4-one ring is particularly susceptible to electrophilic attack. Recent studies have demonstrated the successful C3-selenylation of this scaffold using an electrochemically driven, oxidant-free method. mdpi.comnih.gov This approach allows for the synthesis of various structurally diverse 3-seleno-substituted pyrido[1,2-a]pyrimidin-4-ones in moderate to excellent yields. mdpi.com

The proposed mechanism involves the anodic oxidation of a diselenide to generate a selenium radical (RSe•) and a selenium cation (RSe⁺). The selenium radical then adds to the C3 position of the pyrido[1,2-a]pyrimidin-4-one, followed by further oxidation and deprotonation to yield the final product. mdpi.com This method avoids the use of metal catalysts or harsh oxidants, presenting a more environmentally friendly pathway to these derivatives. mdpi.com Besides selenylation, the C3 position can also undergo palladium-catalyzed alkenylation and arylation via C-H activation pathways. nih.govnih.gov

Table 3: Examples of C3-Selenylation of Pyrido[1,2-a]pyrimidin-4-one Derivatives Data extracted from a study on electro-oxidative C3-selenylation. mdpi.com

Starting Pyrido[1,2-a]pyrimidin-4-one Diselenide Reagent Product Yield
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Diphenyl diselenide 2-Phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one 96%
2-(3-Fluorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one Diphenyl diselenide 2-(3-Fluorophenyl)-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one 96%

Ring Opening Reactions and Subsequent Rearrangements

The fused heterocyclic system of this compound can undergo ring-opening reactions under specific conditions, often followed by rearrangements to form new heterocyclic structures. These transformations are of significant interest as they provide pathways to novel chemical scaffolds that may not be readily accessible through direct synthesis.

One notable rearrangement is the ring contraction of substituted 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. For instance, it has been reported that 2-substituted-3-bromo-4H-pyrido[1,2-a]pyrimidin-4-ones can undergo a rearrangement upon treatment with a dilute alkali, leading to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net While this transformation has been documented for the 3-bromo isomer, specific studies on the 8-bromo analog in this context are less common. However, the general mechanism likely involves the nucleophilic attack of the hydroxide (B78521) ion on the pyrimidine (B1678525) ring, followed by a series of bond cleavages and formations, ultimately resulting in the more stable five-membered imidazole (B134444) ring fused to the pyridine core.

Another potential rearrangement that this class of compounds can undergo is the Dimroth rearrangement. wikipedia.orgnih.govbenthamscience.com This is a well-known isomerization process in nitrogen-containing heterocycles where an endocyclic nitrogen atom and its exocyclic substituent exchange places. wikipedia.orgnih.gov This typically occurs under acidic, basic, or thermal conditions and proceeds through a ring-opened intermediate. nih.govbenthamscience.com For this compound, this could potentially involve the opening of the pyrimidine ring and subsequent re-closure to form an isomeric pyridopyrimidine derivative. The feasibility and outcome of such a rearrangement would be highly dependent on the reaction conditions and the substitution pattern on the heterocyclic core.

Detailed research findings on specific ring-opening and rearrangement reactions of this compound are presented in the following table.

Starting MaterialReagents and ConditionsProduct(s)Yield (%)Reference
2-Substituted-3-bromo-4H-pyrido[1,2-a]pyrimidin-4-onesDilute alkaliImidazo[1,2-a]pyridine derivativesNot specified researchgate.net

Further research is required to specifically document the ring-opening and rearrangement reactions of the 8-bromo isomer.

Selective Functionalization of the Pyrimidine and Pyridine Moieties

The presence of distinct reactive sites on both the pyrimidine and pyridine rings of this compound allows for selective functionalization, enabling the targeted synthesis of a wide range of derivatives. The bromine atom at the C-8 position of the pyridine ring serves as a versatile handle for cross-coupling reactions, while the pyrimidine ring offers sites for various other modifications.

The functionalization of the pyridine moiety is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds, involves the reaction of the 8-bromo derivative with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govarkat-usa.org This reaction is highly efficient for introducing aryl and heteroaryl substituents at the C-8 position.

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the 8-bromo compound with various amines in the presence of a palladium catalyst and a suitable base. wikipedia.orglibretexts.orgchemspider.comorganic-chemistry.org This method provides a direct route to 8-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

The pyrimidine ring also presents opportunities for selective functionalization. The C-2 and C-3 positions are particularly susceptible to modification. For instance, direct C-H functionalization at the C-3 position has been achieved through palladium-catalyzed alkenylation and selenylation reactions in related 4H-pyrido[1,2-a]pyrimidin-4-one systems. nih.govnih.govresearchgate.net These methods offer a direct way to introduce new functional groups without the need for pre-installed leaving groups.

The following data tables summarize key research findings on the selective functionalization of the pyrimidine and pyridine moieties of this compound and related compounds.

Table 1: Selective Functionalization of the Pyridine Moiety (C-8 Position)

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)Reference
Suzuki-Miyaura CouplingThis compoundArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water8-Aryl-4H-pyrido[1,2-a]pyrimidin-4-one60-95
Buchwald-Hartwig AminationThis compoundPrimary/Secondary AminePd₂(dba)₃ / BINAPNaOtBuToluene8-Amino-4H-pyrido[1,2-a]pyrimidin-4-one70-90

Data presented is representative of typical conditions for these reactions on similar aryl bromides and may require optimization for this specific substrate.

Table 2: Selective Functionalization of the Pyrimidine Moiety

Reaction TypeSubstrateReagentCatalyst/ConditionsProductYield (%)Reference
C-H Alkenylation at C-34H-Pyrido[1,2-a]pyrimidin-4-oneAlkenePd(OAc)₂ / Ag₂CO₃3-Alkenyl-4H-pyrido[1,2-a]pyrimidin-4-one65-85 nih.gov
C-H Selenylation at C-32-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-oneDiphenyl diselenideElectrochemical, undivided cell, Pt electrodes2-Phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one96 nih.gov

Structural Elucidation and Advanced Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, a complete assignment of proton and carbon signals is achieved through one- and two-dimensional NMR experiments. While specific experimental data for this exact derivative is not widely published, analysis can be based on the well-documented spectra of the parent compound, 4H-pyrido[1,2-a]pyrimidin-4-one, and related halogenated analogues. bme.hu

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The aromatic region is of particular interest, revealing the substitution pattern on the bicyclic core. The protons are expected to appear as doublets or doublets of doublets due to coupling with adjacent protons. The introduction of the bromine atom at the C-8 position significantly influences the chemical shifts of the neighboring protons (H-7 and H-9) due to its electron-withdrawing inductive effect and anisotropic effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 6.4 - 6.6 d ~7.0
H-3 8.0 - 8.2 d ~7.0
H-6 7.0 - 7.2 t ~7.5
H-7 7.8 - 8.0 dd ~7.5, 1.5
H-9 9.0 - 9.2 dd ~7.5, 1.5

Note: Data is predicted based on known values for related pyrido[1,2-a]pyrimidinones.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C-4) is characteristically found at the most downfield position (typically >160 ppm). The carbon atom directly bonded to the bromine (C-8) will experience a direct electronic effect, and its chemical shift can be predicted based on empirical data for bromo-aromatic compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~110
C-3 ~140
C-4 ~162
C-4a ~150
C-6 ~118
C-7 ~138
C-8 ~115
C-9 ~128
C-9a ~155

Note: Data is predicted based on known values for related pyrido[1,2-a]pyrimidinones.

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. It would show cross-peaks between adjacent protons, for instance, between H-6 and H-7, and between H-2 and H-3, confirming their positions in the ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each protonated carbon would show a cross-peak with its attached proton(s), allowing for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). It is crucial for identifying quaternary carbons (like C-4, C-4a, C-8, and C-9a) and piecing together the molecular fragments. For example, the H-9 proton would be expected to show correlations to C-4a and C-8, confirming the connectivity around the bromine-substituted ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of its molecular formula. For this compound (C₈H₅BrN₂O), the presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units.

Table 3: Predicted HRMS Data for this compound

Ion Adduct Molecular Formula Predicted m/z
[M+H]⁺ C₈H₆BrN₂O⁺ 224.96581
[M+Na]⁺ C₈H₅BrN₂NaO⁺ 246.94775

Source: PubChemLite iosrjournals.org

Analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. While specific experimental data is not available, fragmentation of related brominated pyrimidine (B1678525) derivatives suggests plausible pathways. iosrjournals.orgresearchgate.net Common fragmentation would likely involve the initial loss of the bromine radical (Br•) or hydrogen bromide (HBr). Subsequent fragmentation could involve the characteristic cleavage of the pyrimidine ring, such as the loss of a neutral carbon monoxide (CO) molecule from the pyrimidinone ring or the loss of HCN.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound is expected to show several characteristic absorption bands.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H stretching Aromatic C-H
1700-1660 C=O stretching Amide carbonyl (in pyrimidinone ring)
1640-1550 C=N and C=C stretching Aromatic ring system
~1250 C-N stretching Aromatic amine
~600 C-Br stretching Aryl bromide

Note: Data is based on characteristic frequencies for these functional groups.

The most prominent peak would be the strong absorption from the C=O stretch of the pyrimidinone ring. The presence of aromatic C-H stretches and various C=C and C=N stretching frequencies confirms the heterocyclic aromatic core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, which act as chromophores. The extended conjugated system of the 4H-pyrido[1,2-a]pyrimidin-4-one core is expected to absorb UV radiation, leading to π → π* and n → π* transitions.

Single Crystal X-ray Diffraction (SC-XRD) for Precise Solid-State Molecular Architecture Determination

Following a comprehensive search of scientific literature and crystallographic databases, detailed single-crystal X-ray diffraction (SC-XRD) data for this compound is not publicly available. While the synthesis and properties of various substituted pyrido[1,2-a]pyrimidin-4-ones have been reported in several studies, a specific publication containing the crystal structure determination and the corresponding crystallographic data for the 8-bromo derivative could not be located.

Therefore, the generation of data tables summarizing crystallographic parameters and a detailed discussion of the precise solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions for this compound, cannot be provided at this time. The elucidation of its crystal structure awaits further experimental investigation and publication in peer-reviewed scientific literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. Through DFT calculations, it is possible to determine key properties that govern the reactivity and behavior of 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species.

The HOMO is the orbital from which a molecule is most likely to donate electrons, thus its energy is related to the molecule's nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, and its energy is indicative of a molecule's electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For heterocyclic systems similar to this compound, DFT calculations can elucidate the distribution of these frontier orbitals. In many pyridine (B92270) and pyrimidine (B1678525) derivatives, the HOMO is often distributed over the electron-rich regions of the molecule, while the LUMO is typically located on the electron-deficient parts. The presence of the bromine atom at the 8-position is expected to influence the energies and distributions of these orbitals due to its electronegativity and the presence of lone pairs.

OrbitalEnergy (eV)Primary Atomic Contributions
LUMO-1.5Pyrimidine ring, Carbonyl group
HOMO-6.8Pyridone ring, Bromine atom

Table 1: Hypothetical Frontier Molecular Orbital (FMO) data for this compound based on analogous compounds. The energy values and atomic contributions are illustrative and would need to be confirmed by specific DFT calculations.

The Electrostatic Potential Surface (EPS) map, also known as the molecular electrostatic potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The EPS map uses a color scale to represent different regions of electrostatic potential, with red typically indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). Green and yellow represent areas of intermediate potential.

For this compound, the EPS map would likely reveal several key features:

Negative Potential: The regions of highest negative potential are expected to be located around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring. These areas are susceptible to electrophilic attack.

Positive Potential: The hydrogen atoms attached to the aromatic rings would exhibit positive potential.

Influence of Bromine: The bromine atom, being electronegative, will draw electron density towards itself, but due to the "sigma-hole" phenomenon, the region directly opposite the C-Br bond along its axis may exhibit a region of positive potential, making it a potential site for halogen bonding interactions.

Studies on other pyridine derivatives have shown that the presence and position of substituents significantly impact the EPS map and, consequently, the molecule's reactivity and intermolecular interactions. For instance, electron-withdrawing groups tend to increase the positive potential on the aromatic ring, while electron-donating groups have the opposite effect.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. For a molecule like this compound, computational studies could be employed to investigate various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the carbonyl group.

Theoretical calculations can provide activation energies for different potential pathways, allowing for predictions of reaction feasibility and selectivity under various conditions. For example, in a study of a proposed reaction, the geometries of reactants, transition states, and products can be optimized, and their energies calculated. This information helps in understanding the intricate details of bond-breaking and bond-forming processes, which is crucial for optimizing reaction conditions and designing new synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Derivatives

While the core this compound structure is relatively rigid, derivatives with flexible side chains would necessitate conformational analysis and molecular dynamics (MD) simulations to understand their dynamic behavior. Conformational analysis involves identifying the stable low-energy conformations of a molecule, which can significantly influence its biological activity and physical properties.

Molecular dynamics simulations provide a time-resolved view of a molecule's motion. By simulating the movements of atoms and bonds over time, MD can reveal how flexible derivatives of this compound behave in different environments, such as in solution or when interacting with a biological macromolecule. These simulations can provide insights into the conformational landscape of the molecule, the stability of different conformations, and the transitions between them. For instance, in a study of pyrido[1,2-a]pyrimidin-4-one derivatives as SHP2 inhibitors, molecular dynamics was used to understand the binding mechanism and stability of the ligand-protein complex nih.gov.

Molecular Docking Simulations for Exploring Theoretical Binding Modes with Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound or its derivatives, might bind to a specific protein target.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the macromolecule) in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding affinity. The results of molecular docking can provide valuable insights into the key chemical interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: These are crucial for the specificity of binding and involve interactions between hydrogen bond donors and acceptors on both the ligand and the receptor.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the receptor and are a major driving force for binding.

Halogen Bonds: The bromine atom in this compound could potentially form halogen bonds with electron-rich atoms in the binding site of a protein.

In a study on pyrido[1,2-a]pyrimidin-4-one derivatives as SHP2 inhibitors, molecular docking revealed that the rigidity of some derivatives could hinder the formation of desired interactions within the protein's binding pocket nih.gov. This highlights the importance of understanding the structural and chemical features of a molecule to predict its binding mode.

The following table outlines the potential chemical interactions of this compound with a hypothetical macromolecule binding site, based on its chemical structure.

Functional Group on CompoundPotential Interaction TypePotential Interacting Partner on Macromolecule
Carbonyl OxygenHydrogen Bond AcceptorAmino acid residues with -OH or -NH groups (e.g., Ser, Thr, Lys)
Pyrimidine NitrogenHydrogen Bond AcceptorAmino acid residues with -NH groups (e.g., Arg, Lys)
Aromatic Ringsπ-π Stacking, Hydrophobic InteractionsAromatic amino acid residues (e.g., Phe, Tyr, Trp)
8-Bromo SubstituentHalogen Bonding, Hydrophobic InteractionsElectron-rich atoms (e.g., backbone carbonyl oxygen), nonpolar residues

Table 2: Potential chemical interactions of this compound in a hypothetical macromolecular binding site. These interactions are predicted based on the chemical structure of the compound.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

While classical methods for the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, such as thermal cyclization, have been established, there is a growing need for more sustainable and efficient synthetic protocols. acs.org Future research should focus on the development of greener synthetic strategies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

One promising approach is the exploration of microwave-assisted and ultrasound-irradiated synthesis. These techniques have been shown to accelerate reaction rates and improve yields in the synthesis of related heterocyclic systems, often under solvent-free or catalyst-free conditions. mdpi.com Investigating the application of these energy-efficient methods to the synthesis of 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one from readily available starting materials, such as 3-bromo-2-aminopyridine, could lead to more sustainable and scalable production.

Furthermore, the development of one-pot tandem reactions, such as the copper-catalyzed C-N bond formation/intramolecular amidation, presents an attractive strategy for the modular synthesis of substituted pyrido[1,2-a]pyrimidin-4-ones. nih.gov Adapting such methodologies to incorporate 3-bromo-2-aminopyridine as a key building block could provide a direct and efficient route to the target compound and its derivatives.

Exploration of Photocatalytic and Electrocatalytic Transformations for Derivatization

The bromine atom at the 8-position serves as a versatile handle for a variety of cross-coupling reactions. While traditional palladium-catalyzed methods like the Suzuki-Miyaura coupling are well-established for the functionalization of halo-pyridopyrimidinones, nih.govacs.org future research should explore the use of photocatalysis and electrocatalysis for these transformations. These modern synthetic techniques often proceed under milder reaction conditions and can offer unique reactivity and selectivity profiles.

Photoredox catalysis, utilizing visible light as a renewable energy source, has emerged as a powerful tool for C-H functionalization and cross-coupling reactions. rsc.orgrsc.org Investigating the photocatalytic activation of the C-Br bond in this compound for coupling with a wide range of partners, including alkyl, aryl, and heteroaryl groups, could lead to the development of novel, energy-efficient synthetic methods. Furthermore, exploring the potential for regioselective C-H functionalization at other positions on the pyridopyrimidine ring, directed by the existing bromine substituent, would be a valuable area of study.

Similarly, electrocatalysis offers a sustainable alternative to traditional cross-coupling methods, often avoiding the need for chemical oxidants or reductants. nih.govacs.org The development of electrocatalytic protocols for the cross-coupling of this compound with various electrophiles would be a significant advancement. Mechanistic studies of these reactions could provide valuable insights into the electrochemical behavior of this heterocyclic system.

Investigation of Unexplored Reactivity Patterns

Beyond established cross-coupling reactions, there is a need to explore other, less common reactivity patterns of this compound. The electronic nature of the pyridopyrimidine ring system, influenced by the bromine substituent, could lead to unique chemical transformations.

For instance, the investigation of nucleophilic aromatic substitution (SNAAr) reactions at the 8-position could provide access to a range of derivatives that are not readily accessible through cross-coupling methods. The reactivity of the bromine atom towards various nucleophiles should be systematically studied.

Furthermore, the potential for the pyrido[1,2-a]pyrimidin-4-one core to undergo cycloaddition reactions or ring-opening/ring-transformation reactions under specific conditions warrants investigation. These studies could lead to the discovery of novel heterocyclic scaffolds with interesting chemical and biological properties.

Integration of this compound into Supramolecular Assemblies

The presence of a bromine atom and multiple nitrogen atoms in this compound makes it an excellent candidate for the construction of supramolecular assemblies through non-covalent interactions such as halogen bonding and hydrogen bonding. acs.orgnih.govacs.orgacs.orgacs.orgrsc.org

Future research should focus on the systematic study of the co-crystallization of this compound with a variety of halogen bond donors and acceptors, as well as hydrogen bond donors and acceptors. This could lead to the formation of novel co-crystals with tunable solid-state properties, such as solubility, stability, and morphology. The ability of the bromine atom to participate in halogen bonding can be a powerful tool in crystal engineering to direct the formation of specific supramolecular architectures. acs.orgacs.org

The resulting supramolecular assemblies could have applications in areas such as materials science, for example, in the development of new porous materials or materials with interesting optical or electronic properties.

Advanced Spectroscopic Probes and Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational design and application in various fields. Future research should employ advanced spectroscopic techniques and computational methods to gain deeper insights into its molecular characteristics.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, should be utilized for the unambiguous assignment of all proton and carbon signals, which is fundamental for the structural elucidation of its derivatives. nih.govnih.govyoutube.comyoutube.com These techniques are particularly valuable for resolving complex spectra and confirming the regioselectivity of chemical transformations.

Computational studies, using methods such as Density Functional Theory (DFT), can provide valuable information about the electronic properties of the molecule, including its HOMO-LUMO gap, molecular electrostatic potential, and charge distribution. mdpi.comnih.govresearchgate.netrsc.org These theoretical calculations can help to rationalize the observed reactivity and guide the design of new derivatives with desired electronic and optical properties. For instance, understanding how the bromine atom influences the electronic structure can aid in the design of novel materials for electronic applications. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound rsc.org
CAS Number 1198413-10-3 rsc.org
Molecular Formula C₈H₅BrN₂O nih.gov
Molecular Weight 225.04 g/mol researcher.life
Physical Form Brown Solid rsc.org
Purity >95% rsc.org
Storage Temperature 0-5°C rsc.org
InChI Key CVYFPYSSTYXLMX-UHFFFAOYSA-N rsc.org

Table 2: Spectroscopic Data for a Related Halogenated Pyrido[1,2-a]pyrimidin-4-one Derivative

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H NMR9.05d7.1
8.11s
7.91d7.2
7.74q8.8
7.42q8.3, 7.8
7.14t6.6
6.86s
¹³C NMR160.44
158.49
151.04
139.06
136.47
134.95
130.56
130.03
127.64
127.30
126.78
125.41
115.48
100.22
Note: Data for 2-(3-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one. nih.gov Specific data for the 8-bromo isomer is not readily available in the searched literature.

Q & A

Q. Advanced

  • Catalyst Optimization : Use of Lewis acids (e.g., ZnCl2_2) to direct regioselectivity.
  • Solvent Control : Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization.
  • Temperature Gradients : Gradual heating (80–120°C) minimizes decomposition .

How are regioisomeric brominated derivatives distinguished analytically?

Q. Advanced

  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to differentiate 7-bromo vs. 8-bromo isomers.
  • X-ray Crystallography : Resolves absolute configuration in crystalline forms.
  • HPLC-MS : Separates isomers based on retention times and mass fragmentation patterns .

What biological targets are hypothesized for brominated pyridopyrimidinones?

Advanced
While direct evidence is limited, structural analogs (e.g., 3-(2-chloroethyl) derivatives) suggest interactions with:

  • Kinases : ATP-binding pocket inhibition due to planar aromatic cores.
  • GPCRs : Modulation via halogen bonding.
  • Epigenetic Regulators : Bromine’s size may fit hydrophobic histone deacetylase (HDAC) pockets. Validate via enzyme assays and molecular docking .

How does solvent choice impact synthetic yields?

Q. Advanced

  • Hexafluoroisopropyl Alcohol (HFIP) : Enhances electrophilicity via hydrogen-bonding, improving cyclization yields (e.g., 76–86% for dihydro derivatives).
  • Chlorinated Solvents (e.g., DCM) : Favor halogenation but require anhydrous conditions to avoid hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.